Cas no 2551119-68-5 (7-amino-3-thiabicyclo3.3.1nonan-9-one)

7-Amino-3-thiabicyclo[3.3.1]nonan-9-one is a bicyclic organic compound featuring a sulfur-containing heterocycle and an amino functional group. Its unique structure, combining a thia-bridged bicyclic framework with a ketone and amine moiety, makes it a valuable intermediate in organic synthesis and pharmaceutical research. The compound's rigid bicyclic scaffold offers stereochemical control, while the reactive amino and carbonyl groups provide versatile sites for further derivatization. Potential applications include the development of bioactive molecules, ligands for catalysis, or building blocks for complex heterocycles. Its stability and synthetic accessibility enhance its utility in medicinal chemistry and materials science. Proper handling under inert conditions is recommended due to its reactive functional groups.
7-amino-3-thiabicyclo3.3.1nonan-9-one structure
2551119-68-5 structure
Product name:7-amino-3-thiabicyclo3.3.1nonan-9-one
CAS No:2551119-68-5
MF:C8H13NOS
Molecular Weight:171.259920835495
MDL:MFCD32875162
CID:5656984
PubChem ID:165871445

7-amino-3-thiabicyclo3.3.1nonan-9-one 化学的及び物理的性質

名前と識別子

    • 7-amino-3-thiabicyclo[3.3.1]nonan-9-one
    • 2551119-68-5
    • EN300-27689180
    • 7-amino-3-thiabicyclo3.3.1nonan-9-one
    • MDL: MFCD32875162
    • インチ: 1S/C8H13NOS/c9-7-1-5-3-11-4-6(2-7)8(5)10/h5-7H,1-4,9H2
    • InChIKey: WZEYISFJJBWPAO-UHFFFAOYSA-N
    • SMILES: S1CC2C(C(C1)CC(C2)N)=O

計算された属性

  • 精确分子量: 171.07178521g/mol
  • 同位素质量: 171.07178521g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 167
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0
  • トポロジー分子極性表面積: 68.4Ų

7-amino-3-thiabicyclo3.3.1nonan-9-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-27689180-2.5g
7-amino-3-thiabicyclo[3.3.1]nonan-9-one
2551119-68-5 95.0%
2.5g
$2071.0 2025-03-20
Enamine
EN300-27689180-10.0g
7-amino-3-thiabicyclo[3.3.1]nonan-9-one
2551119-68-5 95.0%
10.0g
$4545.0 2025-03-20
Enamine
EN300-27689180-0.5g
7-amino-3-thiabicyclo[3.3.1]nonan-9-one
2551119-68-5 95.0%
0.5g
$1014.0 2025-03-20
Enamine
EN300-27689180-1.0g
7-amino-3-thiabicyclo[3.3.1]nonan-9-one
2551119-68-5 95.0%
1.0g
$1057.0 2025-03-20
Enamine
EN300-27689180-5.0g
7-amino-3-thiabicyclo[3.3.1]nonan-9-one
2551119-68-5 95.0%
5.0g
$3065.0 2025-03-20
Enamine
EN300-27689180-10g
7-amino-3-thiabicyclo[3.3.1]nonan-9-one
2551119-68-5
10g
$4545.0 2023-09-10
Enamine
EN300-27689180-1g
7-amino-3-thiabicyclo[3.3.1]nonan-9-one
2551119-68-5
1g
$1057.0 2023-09-10
Enamine
EN300-27689180-0.1g
7-amino-3-thiabicyclo[3.3.1]nonan-9-one
2551119-68-5 95.0%
0.1g
$930.0 2025-03-20
Enamine
EN300-27689180-5g
7-amino-3-thiabicyclo[3.3.1]nonan-9-one
2551119-68-5
5g
$3065.0 2023-09-10
Enamine
EN300-27689180-0.05g
7-amino-3-thiabicyclo[3.3.1]nonan-9-one
2551119-68-5 95.0%
0.05g
$888.0 2025-03-20

7-amino-3-thiabicyclo3.3.1nonan-9-one 関連文献

7-amino-3-thiabicyclo3.3.1nonan-9-oneに関する追加情報

Professional Introduction to Compound with CAS No. 2551119-68-5 and Product Name: 7-amino-3-thiabicyclo3.3.1nonan-9-one

The compound identified by the CAS number 2551119-68-5 and the product name 7-amino-3-thiabicyclo3.3.1nonan-9-one represents a significant advancement in the field of pharmaceutical chemistry. This bicyclic structure, featuring a thiabicyclo framework, has garnered considerable attention due to its unique molecular architecture and potential therapeutic applications. The presence of both amino and carbonyl functional groups in the molecule suggests versatile reactivity, making it a valuable scaffold for further chemical modifications and drug development.

Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry, particularly those incorporating sulfur atoms into their core structures. The 7-amino-3-thiabicyclo3.3.1nonan-9-one molecule exemplifies this trend, as sulfur-containing heterocycles are known to exhibit a wide range of biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties, which have been extensively explored in academic and industrial research settings.

The bicyclic nature of this compound contributes to its structural rigidity, which can be advantageous in drug design. The three-membered ring system introduces conformational constraints that may enhance binding affinity to biological targets. This feature has been particularly relevant in the development of protease inhibitors and kinase inhibitors, where precise molecular interactions are critical for efficacy. The thiabicyclo moiety, in particular, has been shown to interact favorably with certain enzymes due to its ability to mimic natural substrates or transition states.

In terms of synthetic chemistry, the preparation of 7-amino-3-thiabicyclo3.3.1nonan-9-one involves intricate cyclization reactions that require careful optimization to achieve high yields and purity. Researchers have employed various methodologies, including transition metal-catalyzed reactions and organocatalytic approaches, to construct the desired framework efficiently. The synthesis often begins with readily available precursors, such as amino acids or thiol derivatives, which are subjected to sequential functionalization and ring-closing steps.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery programs. The combination of an amino group and a carbonyl group provides multiple sites for derivatization, allowing chemists to explore diverse chemical space. For instance, the amino group can be coupled with carboxylic acids or aldehydes via amide or imine formation, while the carbonyl group can undergo reduction or oxidation reactions to introduce additional functionality.

Recent advancements in computational chemistry have further accelerated the discovery process for molecules like 7-amino-3-thiabicyclo3.3.1nonan-9-one. Molecular modeling techniques, such as docking studies and molecular dynamics simulations, have been instrumental in predicting binding affinities and optimizing lead structures before experimental synthesis begins. These computational tools enable researchers to identify promising analogs with enhanced pharmacokinetic properties or improved target specificity.

The biological evaluation of 7-amino-3-thiabicyclo3.3.1nonan-9-one has revealed several intriguing findings that underscore its therapeutic potential. Preclinical studies have demonstrated activity against various disease models, including cancer cell lines and inflammatory conditions. The compound's ability to modulate key signaling pathways has been particularly noteworthy, suggesting its utility in treating diseases associated with aberrant signaling networks.

In conclusion, the compound with CAS number 2551119-68-5 and product name 7-amino-3-thiabicyclo3.3.1nonan-9-one represents a promising candidate for further development in pharmaceutical research. Its unique structural features, synthetic accessibility, and biological activity make it a compelling target for medicinal chemists seeking to develop novel therapeutics. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in addressing unmet medical needs across multiple therapeutic areas.

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